molecular formula C12H18N4O3 B2455683 tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate CAS No. 2027580-00-1

tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Cat. No. B2455683
CAS RN: 2027580-00-1
M. Wt: 266.301
InChI Key: OYHLIMFLMNYMHX-UHFFFAOYSA-N
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Description

“tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate” is a complex organic compound. It contains several functional groups including a tert-butyl group, an acetyl group, a 1,2,3-triazole ring, and a carboxylate ester group . These functional groups suggest that this compound could be involved in a variety of chemical reactions and could have potential applications in fields like medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a 1,2,3-triazole ring suggests that the compound could have interesting electronic properties .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The acetyl group could undergo nucleophilic acyl substitution reactions, while the 1,2,3-triazole ring could participate in click chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylate ester group could make the compound polar, affecting its solubility in different solvents .

Scientific Research Applications

Drug Discovery

1,2,3-triazoles are a privileged structure motif and have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used extensively in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles are used due to their strong dipole moment and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . Their aromatic character and strong dipole moment make them suitable for this application .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . This involves the use of these compounds to link two molecules together, which is a key process in biological research and drug development .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment . They are used in various applications, including the study of biological systems .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . This involves the use of these compounds to create images of biological systems, which is a key tool in biological research .

Materials Science

In the field of materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment . They are used in various applications, including the development of new materials .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and toxicity. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include exploring its potential applications in fields like medicinal chemistry or materials science, or studying its reactivity to develop new synthetic methods .

properties

IUPAC Name

tert-butyl 3-(4-acetyltriazol-1-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-8(17)10-7-16(14-13-10)9-5-15(6-9)11(18)19-12(2,3)4/h7,9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHLIMFLMNYMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=N1)C2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

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